REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:7]=[C:8]([CH3:18])[O:9][C:10]=1[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=1)=[O:5])C.[OH-].[Na+]>CCO>[F:17][C:13]1[CH:12]=[C:11]([C:10]2[O:9][C:8]([CH3:18])=[N:7][C:6]=2[C:4]([OH:5])=[O:3])[CH:16]=[CH:15][CH:14]=1 |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 2 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed once with ether
|
Type
|
ADDITION
|
Details
|
The aq. layer is made acidic by addition of conc HCl
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |